molecular formula C18H21NO2S B2809842 N-{2-HYDROXY-2-[4-(METHYLSULFANYL)PHENYL]ETHYL}-2,5-DIMETHYLBENZAMIDE CAS No. 1448043-25-1

N-{2-HYDROXY-2-[4-(METHYLSULFANYL)PHENYL]ETHYL}-2,5-DIMETHYLBENZAMIDE

Cat. No.: B2809842
CAS No.: 1448043-25-1
M. Wt: 315.43
InChI Key: WEVONQBMHVFKPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{2-HYDROXY-2-[4-(METHYLSULFANYL)PHENYL]ETHYL}-2,5-DIMETHYLBENZAMIDE is a complex organic compound with a unique structure that includes a benzamide core, a hydroxyethyl group, and a methylthio-substituted phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-HYDROXY-2-[4-(METHYLSULFANYL)PHENYL]ETHYL}-2,5-DIMETHYLBENZAMIDE typically involves multiple steps. One common approach is to start with the preparation of the intermediate compounds, followed by their coupling to form the final product. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

N-{2-HYDROXY-2-[4-(METHYLSULFANYL)PHENYL]ETHYL}-2,5-DIMETHYLBENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under specific conditions to modify its functional groups.

    Substitution: The benzamide core can undergo substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Various electrophiles and nucleophiles can be used depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups to the benzamide core.

Scientific Research Applications

N-{2-HYDROXY-2-[4-(METHYLSULFANYL)PHENYL]ETHYL}-2,5-DIMETHYLBENZAMIDE has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Medicine: Potential therapeutic applications include its use as a lead compound for drug development.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-{2-HYDROXY-2-[4-(METHYLSULFANYL)PHENYL]ETHYL}-2,5-DIMETHYLBENZAMIDE involves its interaction with specific molecular targets. The hydroxyethyl group and the methylthio-substituted phenyl ring play crucial roles in its binding affinity and specificity. The compound may inhibit certain enzymes or modulate protein-protein interactions, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)pivalamide
  • N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)cyclopropanecarboxamide

Uniqueness

N-{2-HYDROXY-2-[4-(METHYLSULFANYL)PHENYL]ETHYL}-2,5-DIMETHYLBENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for various research applications.

Properties

IUPAC Name

N-[2-hydroxy-2-(4-methylsulfanylphenyl)ethyl]-2,5-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO2S/c1-12-4-5-13(2)16(10-12)18(21)19-11-17(20)14-6-8-15(22-3)9-7-14/h4-10,17,20H,11H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEVONQBMHVFKPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C(=O)NCC(C2=CC=C(C=C2)SC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.